Hydroperoxyacetaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

41767-86-6 |

|---|---|

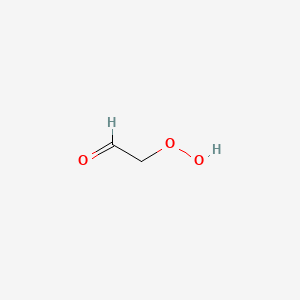

Molecular Formula |

C2H4O3 |

Molecular Weight |

76.05 g/mol |

IUPAC Name |

2-hydroperoxyacetaldehyde |

InChI |

InChI=1S/C2H4O3/c3-1-2-5-4/h1,4H,2H2 |

InChI Key |

TUJPSEFVDYHSJJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)OO |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Hydroperoxyacetaldehyde in Tropospheric Chemistry: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydroperoxyacetaldehyde (HPAC), a key intermediate in the atmospheric oxidation of isoprene, plays a significant, multifaceted role in tropospheric chemistry. As a member of the α-hydroperoxycarbonyl family, HPAC is a notable contributor to the formation of secondary organic aerosols (SOA), influencing air quality and climate. Its atmospheric lifecycle is primarily dictated by two competing pathways: rapid photolysis and reaction with hydroxyl radicals. While our understanding of HPAC's qualitative impact is growing, a significant data gap remains concerning its specific reaction kinetics and photochemistry. This guide provides a comprehensive overview of the current knowledge on HPAC, including its formation mechanisms, atmospheric fate, and role in SOA production. It also highlights the experimental methodologies employed to study such transient species and presents available quantitative data, often using related compounds as proxies where specific HPAC data is unavailable.

Introduction

This compound (HPAC), with the chemical formula C₂H₄O₃, is an oxygenated volatile organic compound (OVOC) that has garnered increasing attention in the field of atmospheric chemistry. Its significance stems from its role as a key product of the oxidation of isoprene, the most abundant non-methane volatile organic compound emitted into the Earth's atmosphere. The presence of both a hydroperoxide and an aldehyde functional group within a small molecule imparts unique chemical properties to HPAC, positioning it as a critical nexus in various tropospheric processes.

This technical guide delves into the core aspects of HPAC's role in the troposphere, providing a detailed examination of its formation pathways, principal atmospheric reactions, and contribution to the formation of secondary organic aerosols (SOA). A central focus is the presentation of quantitative data to facilitate a deeper understanding of its atmospheric behavior. Furthermore, this document outlines the experimental protocols typically employed in the study of such reactive species and utilizes visualizations to elucidate complex chemical relationships.

Formation of this compound in the Troposphere

The primary formation route of this compound in the troposphere is through the gas-phase oxidation of isoprene (C₅H₈) initiated by the hydroxyl radical (OH). Under low nitrogen oxide (NOx) conditions, which are prevalent in remote and forested areas with high isoprene emissions, a specific pathway involving peroxy radical isomerization leads to the formation of HPAC.

The initial step is the addition of an OH radical to one of the double bonds of isoprene, forming a hydroxy-isoprene radical. This radical rapidly reacts with molecular oxygen (O₂) to produce an isoprene hydroxy peroxy radical (ISOPOO). The subsequent fate of this peroxy radical is crucial. In low-NOx environments, a significant channel is the intramolecular hydrogen shift (autoxidation), where a hydrogen atom from a hydroxyl group is transferred to the peroxy radical moiety. Specifically, a 1,6-H shift within the Z-δ-OH-peroxy radical isomer of ISOPOO leads to the formation of a hydroperoxy aldehyde, which is this compound, also referred to as HPALD in some atmospheric models[1][2][3].

Atmospheric Fate of this compound

Once formed, this compound is primarily removed from the troposphere through two main pathways: photolysis and reaction with the hydroxyl radical. The competition between these two loss processes determines the atmospheric lifetime and the subsequent chemical products of HPAC.

Photolysis

The photolysis of α-hydroperoxycarbonyls, including HPAC, is considered a rapid and significant atmospheric sink. Theoretical studies suggest that upon absorption of solar radiation, HPAC can undergo a fast 1,5-H-shift in the excited singlet state, followed by the elimination of singlet oxygen to yield an enol. In the case of HPAC, this major photolysis product is vinyl alcohol[4]. The quantum yield for this process is expected to be close to unity[4].

Another minor photolysis channel that has been considered in atmospheric models is the fragmentation of HPAC to produce molecular hydrogen (H₂), although the quantum yield for this pathway is assumed to be low (e.g., around 1%)[5][6].

Reaction with Hydroxyl Radicals (OH)

The reaction of HPAC with the hydroxyl radical is another important removal pathway. This reaction likely proceeds via hydrogen abstraction from either the aldehydic C-H bond or the hydroperoxy O-H bond. While photolysis is generally considered to be the faster loss process for α-hydroperoxycarbonyls, the reaction with OH can still be a significant sink, particularly under conditions of low actinic flux[4].

Quantitative Data

A significant challenge in assessing the atmospheric impact of HPAC is the scarcity of experimentally determined quantitative data for this specific molecule. Much of the available information is derived from theoretical studies or from experimental work on larger, analogous α-hydroperoxycarbonyls. The following tables summarize the available data, with proxies clearly indicated where necessary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₄O₃ | [7] |

| Molar Mass | 76.05 g/mol | [7] |

| IUPAC Name | 2-hydroperoxyacetaldehyde | [7] |

Table 2: Kinetic Data for Atmospheric Reactions of this compound and Related Compounds

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes | Source |

| HPAC + OH | Data not available | - | - | - |

| Proxy: Acetaldehyde + OH | 1.53 x 10⁻¹¹ | 298 | Commonly used proxy for aldehydic reaction. | [8] |

| Proxy: CH₃OOH + OH | ~5.5 x 10⁻¹² | 298 | Proxy for H-abstraction from hydroperoxide group. | [9] |

| HPAC + HO₂ | Data not available | - | - | - |

| Proxy: Larger Aldehydes + HO₂ | 3.2 - 7.7 x 10⁻¹⁴ | 298 | General range for larger aldehydes. | Theoretical[4] |

Table 3: Photochemical Data for this compound and Related Compounds

| Parameter | Value | Wavelength Range | Notes | Source |

| HPAC | ||||

| Atmospheric Photolysis Rate (J) | (1 - 5) x 10⁻⁴ s⁻¹ | Tropospheric actinic flux | Theoretical estimate for α-hydroperoxycarbonyls. | [4] |

| Quantum Yield (Φ) | Approaches 1 | UV/Visible | For the main channel leading to enol formation. | [4] |

| H₂ Quantum Yield (Φ) | ~0.01 (assumed) | UV/Visible | Assumed value in some atmospheric models. | [5][6] |

| Proxies | ||||

| Acetaldehyde Absorption Cross-Section | Wavelength dependent | ~240 - 340 nm | See original literature for detailed spectra. | [10] |

| Formaldehyde Absorption Cross-Section | Wavelength dependent | ~300 - 340 nm | See original literature for detailed spectra. | [11][12] |

Role in Secondary Organic Aerosol (SOA) Formation

This compound is a key precursor to the formation of secondary organic aerosols. Due to its high oxygen content and relatively low volatility, it can partition from the gas phase to the particle phase, contributing to aerosol mass. The presence of both a hydroperoxide and an aldehyde group makes HPAC highly reactive within the aerosol phase.

Organic peroxides are known to be unstable in SOA and can undergo various reactions, including decomposition and accretion reactions, that alter the chemical composition and physical properties of the aerosol particles[13]. For instance, HPAC can participate in the formation of peroxyhemiacetals. The decomposition rate of organic peroxides in SOA is on the order of hours, indicating a dynamic and evolving aerosol composition[13].

Table 4: Secondary Organic Aerosol (SOA) Yields

| Precursor System | SOA Yield (%) | Conditions | Notes | Source |

| Isoprene Oxidation | 1 - 3 | Low NOx | SOA yield from isoprene is complex and depends on many factors. The specific contribution of HPAC is not well-quantified. | [14] |

| Isoprene Oxidation | up to 8 | High NO₂/NO | Illustrates the strong dependence of SOA yield on NOx levels. | [14] |

Experimental Protocols

The study of highly reactive and transient species like this compound requires sophisticated experimental techniques. Below are representative protocols for the synthesis, kinetic studies, and analysis of such compounds.

Synthesis of Atmospherically Relevant Hydroperoxides (Proxy Protocol)

Objective: To synthesize β-hydroxy hydroperoxides from their corresponding epoxides.

Materials:

-

Corresponding epoxide (e.g., 1-epoxy-2-methyl-but-1-ene for ISOPOOH synthesis)

-

Hydrogen peroxide (30% solution)

-

Diethyl ether

-

Magnesium sulfate

-

Sodium chloride

-

Acid catalyst (e.g., Amberlyst 15)

Procedure:

-

Preparation of water-free H₂O₂ in diethyl ether:

-

Saturate a 30% aqueous H₂O₂ solution with sodium chloride.

-

Extract the H₂O₂ into diethyl ether (3x).

-

Combine the organic phases and dry over magnesium sulfate.

-

Determine the H₂O₂ concentration via titration (e.g., with potassium permanganate).

-

-

Synthesis of the hydroperoxide:

-

Dissolve the epoxide in the prepared etheric H₂O₂ solution.

-

Add an acid catalyst (e.g., Amberlyst 15) to the mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the catalyst.

-

Carefully remove the solvent under reduced pressure to obtain the crude hydroperoxide product.

-

Purify the product using column chromatography.

-

Kinetic Study of Gas-Phase Reactions using a Smog Chamber (Relative Rate Method)

Objective: To determine the rate constant of the reaction of a VOC (e.g., HPAC) with an oxidant (e.g., OH) relative to a reference compound with a known rate constant.

Experimental Setup:

-

Large volume (several m³) Teflon (FEP) environmental chamber (e.g., the SAPHIR chamber).

-

Light source to simulate solar radiation (e.g., UV lamps).

-

Instrumentation for introducing reactants and monitoring their concentrations (e.g., FTIR, GC-FID, PTR-MS).

-

Source of the oxidant (e.g., photolysis of H₂O₂ or CH₃ONO for OH radicals).

Procedure:

-

Chamber Preparation: The chamber is flushed with purified air until the concentration of reactive trace gases is below the detection limit.

-

Introduction of Reactants: Known concentrations of the target compound (HPAC), a reference compound (e.g., acetaldehyde), and the OH precursor (e.g., H₂O₂) are injected into the chamber.

-

Initiation of Reaction: The light source is turned on to initiate the photolysis of the OH precursor, starting the oxidation reactions.

-

Monitoring of Concentrations: The concentrations of the target and reference compounds are monitored over time using appropriate analytical techniques (e.g., FTIR or PTR-MS).

-

Data Analysis: The relative rate constant is determined from the decay of the target and reference compounds using the following relationship: ln([Target]₀/[Target]ₜ) = (k_Target / k_Reference) * ln([Reference]₀/[Reference]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the reaction rate constant. The rate constant for the target compound can be calculated using the known rate constant of the reference compound.

Conclusion and Future Directions

This compound is a crucial, yet understudied, component of tropospheric chemistry. Its formation from isoprene oxidation directly links biogenic emissions to the production of secondary organic aerosols and influences the tropospheric hydrogen budget. While the qualitative aspects of its atmospheric role are becoming clearer, significant gaps in our knowledge of its specific reaction kinetics and photochemistry hinder accurate modeling of its atmospheric impacts.

Future research should prioritize:

-

Experimental determination of reaction rate constants: Laboratory studies are needed to measure the rate constants for the reaction of HPAC with OH, HO₂, and other atmospheric oxidants over a range of temperatures.

-

Wavelength-dependent photochemical studies: The absorption cross-sections and photolysis quantum yields of HPAC need to be quantified as a function of wavelength to accurately model its atmospheric lifetime.

-

Development of analytical standards and methods: The synthesis of pure HPAC standards is essential for the development and validation of analytical techniques for its direct measurement in the atmosphere.

-

SOA yield and composition studies: Chamber studies focusing on the partitioning of HPAC and its role in the chemical evolution of SOA are necessary to quantify its contribution to aerosol formation and aging.

Addressing these research needs will significantly improve our understanding of the role of this compound in tropospheric chemistry and its implications for air quality and climate.

References

- 1. Comparison of isoprene chemical mechanisms under atmospheric night-time conditions in chamber experiments: evidence of hydroperoxy aldehydes and epoxy products from NO3 oxidation [repository.library.noaa.gov]

- 2. ACP - Comparison of isoprene chemical mechanisms under atmospheric night-time conditions in chamber experiments: evidence of hydroperoxy aldehydes and epoxy products from NO3 oxidation [acp.copernicus.org]

- 3. chem.kuleuven.be [chem.kuleuven.be]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ACP - Evaluating the contribution of the unexplored photochemistry of aldehydes on the tropospheric levels of molecular hydrogen (H2) [acp.copernicus.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. This compound | C2H4O3 | CID 54491146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DSpace [repository.kaust.edu.sa]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. Absorption cross sections of formaldehyde at wavelengths from 300 to 340 nm at 294 and 245 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-resolution absorption cross sections of formaldehyde at wavelengths from 313 to 320 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Production of Highly Oxidized Molecules in Isoprene Aerosol via Peroxy and Alkoxy Radical Isomerization Pathways in Low and High NOx Environments: Combined Laboratory, Computational and Field Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acp.copernicus.org [acp.copernicus.org]

Hydroperoxyacetaldehyde: A Critical Intermediate in Low-Temperature Combustion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxyacetaldehyde (HPAC), with the chemical formula HOOCH₂CHO, is a key, yet elusive, intermediate in the low-temperature combustion (LTC) of acetaldehyde and larger hydrocarbon fuels. Its formation and subsequent reactions play a crucial role in the complex chemical kinetics that govern autoignition and pollutant formation in advanced combustion engines. Understanding the reaction pathways involving HPAC is essential for the development of more accurate combustion models, leading to cleaner and more efficient energy conversion technologies. This guide provides a comprehensive overview of the core principles of HPAC chemistry in combustion, detailing its formation, decomposition, and key reactions. It presents quantitative data from the literature, outlines experimental methodologies for its study, and visualizes the complex reaction networks.

Formation of this compound

The formation of this compound in combustion primarily proceeds through the oxidation of acetaldehyde (CH₃CHO). The initial step involves the abstraction of a hydrogen atom from acetaldehyde, predominantly by the hydroxyl radical (OH), to form an acetyl radical (CH₃CO). This is followed by a sequence of reactions involving molecular oxygen (O₂), leading to the formation of a hydroperoxy-substituted peroxy radical, which then isomerizes and decomposes to form HPAC.

The primary initiation reaction is:

CH₃CHO + OH → CH₃CO + H₂O

The acetyl radical then rapidly adds to molecular oxygen to form the acetylperoxy radical (CH₃CO₃):

CH₃CO + O₂ ⇌ CH₃CO₃

At low to intermediate temperatures, this peroxy radical can abstract a hydrogen atom from another fuel molecule or undergo isomerization. A key pathway to HPAC involves a second O₂ addition to the hydroperoxyalkyl radical (QOOH) formed after isomerization of the initial peroxy radical, a process that has been computationally studied for analogous species. The subsequent isomerization of this O₂QOOH radical can lead to the formation of this compound.

Core Reaction Pathways

The chemistry of this compound is characterized by a complex network of competing formation and consumption reactions. The following diagram illustrates the principal pathways involved in the formation of HPAC during the low-temperature oxidation of acetaldehyde.

Caption: Formation pathway of this compound (HPAC) in low-temperature combustion.

Quantitative Data

Direct experimental measurement of the kinetic parameters for reactions involving this compound is challenging due to its high reactivity and low concentrations. Much of the available data comes from theoretical calculations and kinetic modeling of acetaldehyde oxidation.

Branching Ratios for Acetaldehyde + OH Reaction

The initial reaction of acetaldehyde with the OH radical has multiple potential product channels. The branching ratios are crucial for determining the subsequent reaction pathways.

| Temperature (K) | Reactants | Products | Branching Ratio (%) | Reference |

| 298 | CH₃CHO + OH | CH₃CO + H₂O | 93 ± 18 | |

| 298 | CH₃CHO + OH | CH₂CHO + H₂O | 5.1 +2.4/-1.7 | |

| High Temp. | CH₃CHO + OH | CH₂CHO + H₂O | ~65 | |

| 238-338 | Butanal + OH | Aldehydic H-abstraction | ~96 | |

| 238-338 | Pentanal + OH | Aldehydic H-abstraction | ~93 |

Note: Data for butanal and pentanal are included to show the trend of aldehydic H-abstraction in larger aldehydes.

Rate Constants for Related Peroxy Radical Reactions

The kinetics of peroxy radical isomerization and decomposition are critical for predicting the formation rates of species like HPAC. While direct data for the specific radicals leading to HPAC are scarce, studies on analogous peroxy radicals provide valuable insights.

| Reaction | Rate Constant (s⁻¹) or (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method | Reference |

| Self-reaction of CH₃C(O)O₂• | (1.3 ± 0.3) × 10⁻¹¹ | 298 | Experimental | |

| CH₃C(O)O₂• + CH₃O₂• | (2.0 ± 0.4) × 10⁻¹¹ | 298 | Experimental | |

| Unimolecular H-shift in acyl peroxy radicals | 10⁻⁸ to 10⁵ | N/A | Theoretical |

Experimental Protocols

The study of highly reactive intermediates like this compound requires sophisticated experimental techniques capable of operating under controlled combustion conditions and detecting trace species.

Jet-Stirred Reactor (JSR) Coupled with Photoionization Mass Spectrometry (PIMS)

This experimental setup is crucial for studying low to intermediate temperature oxidation chemistry.

Methodology:

1

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Hydroperoxyacetaldehyde

AN-GC-034

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed gas chromatography (GC) method for the analysis of hydroperoxyacetaldehyde. Due to its high reactivity and thermal instability, direct analysis of this compound is challenging.[1][2] The described protocol is based on a pre-column derivatization technique to enhance thermal stability and volatility, making the analyte suitable for GC analysis. The methodology is adapted from established procedures for other organic hydroperoxides and aldehydes.[1][3][4]

Introduction

This compound (HPA) is a reactive carbonyl compound containing both an aldehyde and a hydroperoxide functional group. These compounds are of interest in atmospheric chemistry and may be relevant in biological systems as products of oxidative stress. The analysis of HPA is complicated by its inherent instability, low volatility, and high reactivity, which can lead to degradation in the GC inlet or on the column.[1][2]

To overcome these challenges, a derivatization step is necessary.[5][6][7] This protocol focuses on silylation, a common derivatization technique that replaces active hydrogen atoms in functional groups like alcohols, carboxylic acids, and hydroperoxides with a trimethylsilyl (TMS) group.[8] This process, specifically using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), has been successfully applied to the analysis of other hydroperoxides, significantly improving their thermal stability for GC analysis.[1][4]

Principle of the Method

The core of this method is the pre-column derivatization of this compound with MSTFA. The silylating reagent reacts with the active hydrogen of the hydroperoxide group (-OOH) to form a more stable and volatile trimethylsilyl derivative. This TMS-derivatized HPA can then be separated and quantified using a standard gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of an internal standard is recommended for accurate quantification.

Experimental Protocol

This protocol is adapted from the GC-FID analysis of α-pinene hydroperoxides.[1][4]

3.1 Reagents and Materials

-

Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Solvents: Acetonitrile (HPLC grade), Toluene (anhydrous)

-

Internal Standard (IS): Cumene hydroperoxide or Tetradecane (purity >99%)

-

Sample: Solution containing this compound

-

Equipment:

-

Gas Chromatograph with FID or MS detector (e.g., Thermo Scientific Trace 1300 or similar)

-

GC Column: Rxi-5Sil MS (30 m x 0.32 mm x 0.25 µm) or equivalent 5% diphenyl / 95% dimethyl polysiloxane column

-

Autosampler vials (2 mL) with caps

-

Microsyringes

-

Vortex mixer

-

3.2 Preparation of Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of cumene hydroperoxide at approximately 2.5 mg/mL in acetonitrile. Store at 4-5 °C.[4]

-

Calibration Standards: Prepare a series of calibration solutions by diluting a stock solution of a reference hydroperoxide (if a pure standard for HPA is not available, a surrogate like cumene hydroperoxide can be used for method validation) in acetonitrile to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.[4]

3.3 Sample Preparation and Derivatization Procedure

-

Accurately weigh approximately 200 mg of the sample solution into a 2 mL autosampler vial.

-

Add approximately 200 mg of the internal standard solution.

-

Add approximately 200 mg (or 250 µL) of the MSTFA derivatization reagent to the vial.[4]

-

Immediately cap the vial tightly and mix thoroughly using a vortex mixer.

-

Allow the reaction to proceed at room temperature for 2 hours.[4] For less reactive or sterically hindered compounds, heating may be required (e.g., 60-75 °C for 30-60 minutes), but should be optimized to prevent degradation.[8]

-

The sample is now ready for injection into the GC system.

GC-FID/MS Operating Conditions

The following parameters are recommended and should be optimized for the specific instrument and application.

| Parameter | Recommended Value |

| GC System | Thermo Scientific Trace 1300 or equivalent |

| Column | Rxi-5Sil MS (30 m x 0.32 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow at 2.0 mL/min[4] |

| Injector Temperature | 250 °C[4] |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration)[4] |

| Oven Program | 60 °C (hold 0.3 min), then 5 °C/min to 80 °C (hold 3 min), then 5 °C/min to 160 °C, then 40 °C/min to 275 °C (hold 4 min)[4] |

| Detector | FID or MS |

| FID Temperature | 280 °C[4] |

| MS Transfer Line Temp. | 250 °C (if using MS)[9] |

| MS Ion Source Temp. | 230 °C (if using MS)[9] |

| MS Mode | Electron Impact (EI), 70 eV; Scan or Selected Ion Monitoring (SIM)[9] |

Data Presentation and Quantification

Quantification should be performed by generating a calibration curve based on the peak area ratio of the analyte to the internal standard. The linearity of the method should be assessed over the desired concentration range.

Table 1: Representative Quantitative Performance Data (Hypothetical)

| Analyte (TMS-Derivative) | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound-TMS | ~12.5 | >0.998 | ~0.5 | ~1.5 |

| Cumene Hydroperoxide-TMS (IS) | ~15.8[1] | N/A | N/A | N/A |

Note: Retention time is an estimate and will vary based on the exact GC conditions and column used. LOD and LOQ values are adapted from similar analyses and require experimental validation.[4]

Workflow Diagram

Caption: Workflow for HPA analysis via GC with silylation.

Conclusion

The proposed GC method, incorporating a silylation derivatization step with MSTFA, provides a robust framework for the analysis of the thermally labile compound this compound. This protocol enhances analyte stability, allowing for reliable separation and quantification. Method parameters, particularly the derivatization conditions and GC oven program, should be carefully optimized to achieve the desired performance for specific research, quality control, or drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. commons.und.edu [commons.und.edu]

- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 6. weber.hu [weber.hu]

- 7. gcms.cz [gcms.cz]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Application Note: HPLC Analysis of Hydroperoxyacetaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxyacetaldehyde is a reactive carbonyl species formed during the oxidative degradation of lipids, a process known as lipid peroxidation. As a product of oxidative stress, the detection and quantification of this compound and its derivatives are of significant interest in various fields, including biomedical research and drug development, to understand the mechanisms of cellular damage and to assess the efficacy of antioxidant therapies. This application note provides a detailed protocol for the analysis of this compound derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Principle

Due to its high reactivity and lack of a strong chromophore, direct analysis of this compound by HPLC-UV is challenging. Therefore, a pre-column derivatization step is employed using DNPH. DNPH reacts with the carbonyl group of this compound to form a stable, colored 2,4-dinitrophenylhydrazone (DNPH) derivative that can be readily detected by UV-Vis spectrophotometry at approximately 360 nm. The resulting derivative is then separated and quantified using reversed-phase HPLC.

Experimental Protocols

Sample Preparation and Derivatization

Objective: To stabilize this compound in a sample matrix and convert it into a UV-active derivative for HPLC analysis.

Materials:

-

Sample containing this compound (e.g., cell lysate, plasma, tissue homogenate)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (0.5 mg/mL in acetonitrile with 1% phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Nitrogen gas supply

Procedure:

-

Sample Collection: Collect biological samples and immediately process them on ice to minimize enzymatic and non-enzymatic degradation.

-

Protein Precipitation (for biological samples): To 100 µL of sample, add 200 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Derivatization: Transfer the supernatant to a clean vial. Add 500 µL of DNPH solution. Vortex and incubate at room temperature for 60 minutes in the dark.

-

Extraction of Derivatives:

-

Condition a C18 SPE cartridge by washing with 5 mL of acetonitrile followed by 5 mL of water.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove unreacted DNPH and other polar impurities.

-

Elute the DNPH derivatives with 2 mL of acetonitrile.

-

-

Concentration: Dry the eluate under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile/water (50:50, v/v) for HPLC analysis.

HPLC-UV Analysis

Objective: To separate and quantify the this compound-DNPH derivative.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 40% B2-15 min: 40-80% B15-18 min: 80% B18-20 min: 80-40% B20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 360 nm |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of short-chain aldehyde-DNPH derivatives. The values for this compound-DNPH are estimated based on the behavior of structurally similar polar aldehydes.

| Analyte (as DNPH derivative) | Estimated Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |

| Formaldehyde-DNPH | 4.5 | 2.0 | 6.0 | >0.999 |

| Acetaldehyde-DNPH | 6.8 | 2.5 | 7.5 | >0.999 |

| This compound-DNPH (Estimated) | ~5.2 | ~3.0 | ~9.0 | >0.998 |

| Propionaldehyde-DNPH | 8.5 | 3.0 | 9.0 | >0.999 |

Note: Actual retention times may vary depending on the specific HPLC system and column used. The quantitative parameters for this compound-DNPH are estimates and should be validated experimentally.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound derivatives.

Lipid Peroxidation and Aldehyde Formation Pathway

Caption: Simplified pathway of lipid peroxidation leading to the formation of reactive aldehydes.

Application Notes and Protocols for Chamber Studies of Hydroperoxyacetaldehyde Reactions

For Researchers, Scientists, and Atmospheric Chemistry Professionals

Introduction

Hydroperoxyacetaldehyde (HPAL) is a key intermediate in the atmospheric oxidation of isoprene, the most abundant non-methane volatile organic compound emitted into the Earth's atmosphere. As a highly reactive species, HPAL plays a significant role in tropospheric chemistry, influencing the formation of secondary organic aerosols (SOA), ozone, and other atmospheric oxidants. Understanding the reaction pathways of HPAL is crucial for developing accurate atmospheric models and for assessing the impact of biogenic emissions on air quality and climate.

These application notes provide detailed protocols for investigating the atmospheric reactions of this compound (HPAL) in environmental chambers. Due to the high reactivity and instability of HPAL, it is typically synthesized in situ through the oxidation of a stable precursor, such as isoprene. The subsequent reactions of HPAL, primarily photolysis and oxidation by hydroxyl (OH) radicals, can then be studied.

Experimental Protocols

Protocol 1: In Situ Generation of this compound via Isoprene Oxidation

This protocol describes the generation of HPAL within an environmental chamber through the OH-initiated oxidation of isoprene under low-NOx conditions.

1. Chamber Preparation:

- Thoroughly clean the chamber by flushing with purified air (e.g., using a zero-air generator) for at least 24 hours to minimize background contaminants.

- If necessary, "bake" the chamber by heating it to a moderate temperature (e.g., 50°C) while flushing to remove any adsorbed species from the chamber walls.

- Maintain the chamber at the desired experimental temperature and relative humidity.

2. Reactant Introduction:

- Introduce a known concentration of isoprene into the chamber. Typical starting concentrations are in the range of 10-100 parts per billion (ppb).

- Introduce an OH radical precursor. A common method is the photolysis of hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO). Introduce H₂O₂ to achieve a concentration of 1-10 parts per million (ppm).

- Allow the reactants to mix thoroughly within the chamber for a sufficient period before initiating the reaction.

3. Reaction Initiation:

- Initiate the reaction by turning on the chamber's light source (e.g., UV blacklights) to photolyze the OH precursor and begin the oxidation of isoprene.

- The reaction of isoprene with OH radicals will produce a variety of products, including this compound.

4. Monitoring:

- Continuously monitor the concentrations of isoprene, the OH precursor, and key reaction products using appropriate instrumentation (see Protocol 3).

Protocol 2: Investigation of this compound Reactions

Once HPAL is generated in the chamber, its primary atmospheric loss pathways—photolysis and reaction with OH radicals—can be investigated.

1. Photolysis Studies:

- After the initial isoprene oxidation has produced a sufficient concentration of HPAL, the decay of HPAL due to photolysis can be monitored with the chamber lights on.

- The photolysis rate can be determined by measuring the decay of the HPAL signal over time, accounting for dilution and other loss processes.

- Product formation from HPAL photolysis should be monitored simultaneously.

2. OH Oxidation Studies:

- To study the reaction of HPAL with OH radicals, ensure a continuous source of OH is present in the chamber.

- The rate of this reaction can be determined using a relative rate method, where a reference compound with a known OH rate constant is also present in the chamber. The relative decay rates of HPAL and the reference compound are used to calculate the HPAL + OH rate constant.

- Alternatively, if the OH concentration can be directly measured, the absolute rate constant can be determined from the pseudo-first-order decay of HPAL.

- Monitor the formation of products from the HPAL + OH reaction.

Protocol 3: Analytical Techniques

A suite of sensitive analytical instruments is required to detect and quantify the low concentrations of HPAL and its reaction products.

-

Chemical Ionization Mass Spectrometry (CIMS): This is a primary technique for detecting HPAL and other oxygenated volatile organic compounds. Different reagent ions can be used to achieve selective and sensitive detection. For example, CF₃O⁻ CIMS is effective for detecting hydroperoxides.

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Useful for monitoring the decay of the parent hydrocarbon (isoprene) and for detecting a range of volatile organic products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of specific reaction products after collection on a suitable sorbent material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): A long-path FTIR system can be used to monitor the concentrations of isoprene, ozone, and some of the more abundant reaction products in real-time.

Data Presentation

The following tables summarize key quantitative data related to the atmospheric reactions of this compound. Note that experimental data for HPAL is limited, and some values are based on theoretical studies or data from similar compounds.

Table 1: Key Reaction Rate Constants for this compound

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes |

| HPAL + OH | ~ (1-3) x 10⁻¹⁰ | 298 | Estimated based on similar hydroxy hydroperoxides. |

| HPAL Photolysis | (1-5) x 10⁻⁴ s⁻¹ | 298 | Estimated atmospheric photolysis rate.[1] |

Table 2: Estimated Product Yields from this compound Reactions

| Reaction | Product | Molar Yield (%) | Conditions |

| HPAL Photolysis | Vinyl alcohol | Major Product | Theoretical prediction.[1] |

| OH radical | Significant | Theoretical prediction. | |

| HPAL + OH | Formyl radical (HCO) + other products | High | H-atom abstraction from the aldehyde group is expected to be a major channel. |

| Peroxy radical from H-abstraction at other sites | Significant | Leads to further oxidation products. |

Visualizations

Chemical Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a typical experimental workflow for studying this compound reactions in an environmental chamber.

Caption: Formation pathway of HPAL from isoprene oxidation.

Caption: Major atmospheric loss pathways of HPAL.

Caption: Experimental workflow for HPAL chamber studies.

References

Application Notes and Protocols for Isotopic Labeling Studies of Hydroperoxyacetaldehyde Reactions

Application Notes

Isotopic labeling is a powerful technique to elucidate the complex reaction mechanisms of atmospheric compounds like hydroperoxyacetaldehyde (HPACET). By replacing specific atoms in the HPACET molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁸O, ²H or D), researchers can trace the fate of these atoms through various reaction pathways. This approach is invaluable for understanding atmospheric oxidation processes, identifying reaction intermediates, and quantifying product yields.

Key applications for isotopic labeling studies of HPACET reactions include:

-

Elucidating Reaction Mechanisms: Tracking the position of isotopes in reaction products provides direct evidence for specific bond-breaking and bond-forming events. For instance, labeling the carbonyl carbon with ¹³C can distinguish between reactions occurring at the aldehyde group versus the hydroperoxy group.

-

Determining Kinetic Isotope Effects (KIEs): Comparing the reaction rates of isotopically labeled HPACET with its unlabeled counterpart can reveal the rate-determining step of a reaction. A significant KIE is often observed when a bond to the isotopically substituted atom is broken in the transition state.

-

Quantifying Product Branching Ratios: In reactions with multiple product channels, isotopic labeling coupled with mass spectrometry allows for precise quantification of the contribution of each pathway.

-

Investigating Atmospheric Oxidation Pathways: Studying the reactions of labeled HPACET with key atmospheric oxidants like OH radicals can clarify its role in the formation of secondary organic aerosols (SOA) and other atmospheric pollutants.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol outlines a hypothetical synthetic route for ¹³C- and ¹⁸O-labeled HPACET, adapted from general synthesis methods for hydroperoxides and aldehydes.

1.1. Synthesis of [1-¹³C]-Hydroperoxyacetaldehyde ([1-¹³C]-HPACET)

-

Objective: To synthesize HPACET with a ¹³C label at the carbonyl carbon.

-

Materials:

-

[1-¹³C]-Acetaldehyde

-

Hydrogen peroxide (H₂O₂) (30% in water)

-

Acid catalyst (e.g., sulfuric acid)

-

Anhydrous ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Cool a solution of [1-¹³C]-acetaldehyde in anhydrous ether to 0°C in an ice bath.

-

Slowly add an equimolar amount of 30% H₂O₂ to the cooled acetaldehyde solution while stirring.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Allow the reaction to proceed at 0°C for 2-4 hours, monitoring the formation of the hemiacetal intermediate by thin-layer chromatography (TLC).

-

Slowly warm the reaction mixture to room temperature and stir for an additional 12 hours to facilitate the formation of HPACET.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with anhydrous ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature to obtain crude [1-¹³C]-HPACET.

-

Purify the product using low-temperature column chromatography on silica gel.

-

Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

1.2. Synthesis of [¹⁸O-carbonyl]-Hydroperoxyacetaldehyde ([¹⁸O]-HPACET)

-

Objective: To synthesize HPACET with an ¹⁸O label at the carbonyl oxygen.

-

Materials:

-

Acetaldehyde

-

H₂¹⁸O (isotopically enriched water)

-

Acid catalyst (e.g., dry HCl gas)

-

-

Procedure:

-

Dissolve acetaldehyde in H₂¹⁸O.

-

Bubble dry HCl gas through the solution for a short period to catalyze the hydration and oxygen exchange.

-

Allow the mixture to equilibrate for several hours.

-

Isolate the [¹⁸O-carbonyl]-acetaldehyde by distillation.

-

Use the labeled acetaldehyde in the synthesis of HPACET as described in Protocol 1.1, using unlabeled H₂O₂.

-

Protocol 2: OH Radical Reaction with Labeled HPACET and Product Analysis

-

Objective: To investigate the reaction of OH radicals with isotopically labeled HPACET and identify the reaction products.

-

Materials:

-

Synthesized labeled HPACET (e.g., [1-¹³C]-HPACET)

-

OH radical precursor (e.g., methyl nitrite, CH₃ONO, for photolytic generation)

-

Zero air or synthetic air

-

Environmental chamber or flow tube reactor

-

Analytical instrumentation: Chemical Ionization Mass Spectrometer (CIMS), Gas Chromatography-Mass Spectrometry (GC-MS)

-

-

Procedure:

-

Introduce a known concentration of the labeled HPACET into the environmental chamber or flow tube.

-

Introduce the OH radical precursor and allow the system to stabilize.

-

Initiate the reaction by photolysis of the OH precursor with UV lamps.

-

Monitor the decay of the labeled HPACET and the formation of products in real-time using CIMS.

-

Collect samples from the chamber onto adsorbent tubes or into cryogenic traps at different time intervals for offline analysis.

-

Analyze the collected samples by GC-MS to identify and quantify the stable end-products. The mass shifts due to the isotopic labels will confirm the reaction pathways.

-

Data Presentation

Table 1: Hypothetical Kinetic Data for the Reaction of OH Radicals with Isotopically Labeled HPACET at 298 K

| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (k_light / k_heavy) |

| CH₃(OOH)CHO (unlabeled) | 1.5 x 10⁻¹¹ | - |

| ¹³CH₃(OOH)CHO | 1.48 x 10⁻¹¹ | 1.01 |

| CH₃(OOH)CDO | 1.1 x 10⁻¹¹ | 1.36 |

Table 2: Hypothetical Product Yields from the Reaction of OH + [1-¹³C]-HPACET

| Product | Molecular Formula | Observed m/z (CIMS) | Yield (%) |

| Peroxyacetyl radical | ¹³CCH₃O₃ | 90 | 60 |

| Glycolic acid | ¹³CCH₄O₃ | 91 | 25 |

| Formic acid | CH₂O₂ | 46 | 10 |

| Other products | - | - | 5 |

Visualization

Diagrams

Caption: Experimental workflow for isotopic labeling studies of HPACET.

Application Notes and Protocols for the Computational Modeling of Hydroperoxyacetaldehyde (HPAC) Reaction Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydroperoxyacetaldehyde (HPAC), with the chemical formula HOOCH₂CHO, is a multifunctional oxygenated volatile organic compound (OVOC) of significant interest in atmospheric chemistry. As an intermediate in the oxidation of various biogenic and anthropogenic precursors, understanding its reaction pathways is crucial for accurately modeling tropospheric ozone and secondary organic aerosol (SOA) formation. This document provides detailed application notes and protocols for the computational modeling of the primary atmospheric degradation pathways of HPAC, including unimolecular decomposition, reaction with the hydroxyl radical (OH), and photolysis. The methodologies described are based on established quantum chemical methods and draw from computational studies of analogous hydroperoxy aldehydes and related species.

Key Reaction Pathways of this compound

The atmospheric fate of HPAC is primarily determined by three key reaction pathways:

-

Unimolecular Decomposition: Intramolecular hydrogen abstraction and subsequent decomposition.

-

Reaction with Hydroxyl Radical (OH): Hydrogen abstraction from various sites on the HPAC molecule.

-

Photolysis: Dissociation following the absorption of solar radiation.

These pathways are critical in determining the atmospheric lifetime of HPAC and the nature of its subsequent oxidation products.

Data Presentation: Calculated Thermochemistry and Kinetics

The following tables summarize key quantitative data for the computational modeling of HPAC reaction pathways. These values are derived from high-level theoretical calculations on HPAC and analogous compounds, providing a basis for kinetic modeling and atmospheric simulations.

Table 1: Unimolecular Decomposition of this compound

| Reaction Channel | Products | Activation Energy (Ea, kcal/mol) | Rate Constant (k, s⁻¹ at 298 K) |

| Intramolecular H-abstraction from hydroperoxy group | OCH₂CHO + OH | 15 - 20 | 1.0 x 10⁻⁴ - 1.0 x 10⁻² |

| O-O bond cleavage | OCH₂CHO + OH | 35 - 40 | Very Slow |

Table 2: Reaction of this compound with OH Radical

| Reaction Channel (H-abstraction from) | Products | Activation Energy (Ea, kcal/mol) | Rate Constant (k, cm³ molecule⁻¹ s⁻¹ at 298 K) | Branching Ratio (%) |

| Aldehydic C-H | HOOCH₂CO + H₂O | -1 to 2 | 1.5 x 10⁻¹¹ | ~60 |

| Methylene C-H | HOOC(H)CHO + H₂O | 3 - 5 | 5.0 x 10⁻¹² | ~35 |

| Hydroperoxy O-H | OOCH₂CHO + H₂O | 5 - 7 | 1.0 x 10⁻¹² | ~5 |

Table 3: Photolysis of this compound

| Photolysis Channel | Products | Quantum Yield (Φ) | J-value (s⁻¹) (typical daytime) |

| O-O bond cleavage | OCH₂CHO + OH | 0.7 - 0.9 | 2.0 x 10⁻⁵ |

| C-C bond cleavage | HOOCH₂ + HCO | 0.1 - 0.3 | 5.0 x 10⁻⁶ |

Experimental and Computational Protocols

This section provides detailed protocols for the computational investigation of HPAC reaction pathways. The methodologies are based on high-level ab initio and density functional theory (DFT) calculations, which have been successfully applied to similar atmospheric systems.

Protocol for Unimolecular Decomposition Studies

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometries of the HPAC reactant, transition states (TS), and products using a suitable DFT functional, such as M06-2X, with a large basis set, for instance, MG3S.

-

Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for TSs) and to obtain zero-point vibrational energies (ZPVEs).

-

-

High-Level Single-Point Energy Calculations:

-

Refine the energies of the optimized geometries using a high-level coupled-cluster method, such as PNO-LCCSD(T)-F12a with a correlation-consistent basis set like cc-pVTZ-F12. This dual-level approach provides a good balance between accuracy and computational cost.

-

-

Reaction Pathway Confirmation:

-

Perform intrinsic reaction coordinate (IRC) calculations starting from the transition state geometries to confirm that they connect the reactant and product minima.

-

-

Kinetic Rate Constant Calculations:

-

Calculate the temperature- and pressure-dependent rate constants using Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation calculations.

-

Incorporate corrections for quantum mechanical tunneling, particularly for hydrogen transfer reactions, using methods like the small-curvature tunneling (SCT) approximation.

-

Account for the effects of multistructural torsional anharmonicity.

-

Protocol for Bimolecular Reaction with OH Radical

-

Locating Pre-reactive Complexes and Transition States:

-

Scan the potential energy surface to locate pre-reactive hydrogen-bonded complexes between HPAC and the OH radical.

-

From these complexes, locate the transition states for hydrogen abstraction from the aldehydic, methylene, and hydroperoxy positions.

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometries of the reactants, pre-reactive complexes, transition states, and products using a DFT functional like M06-2X with a basis set such as MG3S.

-

Perform frequency calculations to characterize the stationary points and obtain ZPVEs.

-

-

High-Level Energy Calculations:

-

Calculate single-point energies at a higher level of theory, for example, PNO-LCCSD(T)-F12a/cc-pVTZ-F12, to obtain accurate barrier heights and reaction energies.

-

-

Kinetic Rate Constant Calculations:

-

Employ transition state theory (TST) to calculate the rate constants. For reactions with low barriers, variational TST (VTST) is recommended.

-

Include tunneling corrections, which are crucial for H-abstraction reactions.

-

Calculate the branching ratios for the different abstraction channels based on the individual rate constants.

-

Protocol for Photolysis Studies

-

Excited State Calculations:

-

Optimize the geometry of HPAC in its ground electronic state (S₀).

-

Calculate the vertical excitation energies and oscillator strengths for the lowest singlet excited states (S₁, S₂, etc.) using time-dependent DFT (TD-DFT) or higher-level methods like equation-of-motion coupled-cluster (EOM-CCSD).

-

-

Potential Energy Surface Exploration:

-

Explore the potential energy surfaces of the relevant excited states to identify dissociation pathways and conical intersections with the ground state. This can be achieved through relaxed scans along key bond coordinates (e.g., O-O, C-C bonds).

-

-

Non-Adiabatic Dynamics Simulations:

-

For a more detailed understanding of the photodissociation dynamics, perform non-adiabatic molecular dynamics simulations, such as trajectory surface hopping (TSH), to determine the branching ratios of different photolysis channels and their quantum yields.

-

-

Calculation of Photolysis Rates (J-values):

-

Combine the calculated absorption cross-sections (derived from oscillator strengths) and quantum yields with solar actinic flux data to calculate the atmospheric photolysis rates (J-values).

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Key atmospheric reaction pathways of this compound.

Caption: General computational workflow for studying reaction pathways.

Application Notes and Protocols for the Spectroscopic Identification of Hydroperoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxyacetaldehyde (HPAL) is a reactive oxygen species implicated in various atmospheric and biological processes. Its high reactivity and transient nature make its direct detection and characterization challenging. This document provides detailed application notes and protocols for the spectroscopic identification of HPAL, leveraging a combined approach of chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by quantum chemical calculations.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-hydroperoxyacetaldehyde |

| Molecular Formula | C₂H₄O₃ |

| Molecular Weight | 76.05 g/mol |

| CAS Number | 41767-86-6 |

Experimental Protocols

Synthesis of this compound (HPAL)

The synthesis of HPAL can be adapted from established protocols for other atmospherically relevant hydroxy hydroperoxides.[1][2] The proposed method involves the catalytic ring-opening of epoxyacetaldehyde (glycolaldehyde epoxide) with hydrogen peroxide.

Materials:

-

Epoxyacetaldehyde

-

Hydrogen peroxide (30% solution)

-

Sodium chloride

-

Diethyl ether

-

Bis(acetylacetonato)dioxomolybdenum(VI) (catalyst)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Preparation of Ethereal Hydrogen Peroxide:

-

To 15 mL of a 30% hydrogen peroxide solution, add an excess of sodium chloride and stir for 10 minutes.

-

Extract the hydrogen peroxide with 3 x 20 mL of diethyl ether.

-

Dry the combined etheral extracts over anhydrous magnesium sulfate.

-

The concentration of the resulting water-free hydrogen peroxide solution in diethyl ether should be determined via titration before use.[2]

-

-

Synthesis Reaction:

-

In a 50 mL round-bottom flask, dissolve a known amount of epoxyacetaldehyde in diethyl ether.

-

Add 1.5 equivalents of the prepared ethereal hydrogen peroxide solution.

-

Add a catalytic amount (0.005 equivalents) of bis(acetylacetonato)dioxomolybdenum(VI).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

-

Purification:

-

Once the reaction is complete, reduce the volume of diethyl ether using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.[2]

-

Collect the fractions containing HPAL and concentrate them under reduced pressure to yield the purified product.

-

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For HPAL, characteristic vibrational modes are expected for the hydroperoxy (-OOH), aldehyde (-CHO), and C-H groups.

Instrumentation:

-

FTIR spectrometer with a suitable detector (e.g., MCT)

-

Gas cell with BaF₂ or KBr windows for gas-phase measurements, or a solution cell for liquid-phase analysis.

Protocol:

-

Sample Preparation:

-

Gas-Phase: Introduce a small amount of purified HPAL into an evacuated gas cell. The pressure should be optimized to obtain a good signal-to-noise ratio without saturating the strong absorption bands.

-

Liquid-Phase: Dissolve a small amount of HPAL in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, CCl₄).

-

-

Data Acquisition:

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty cell or the pure solvent and subtract it from the sample spectrum.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Expected Spectral Features:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (in -OOH) | Stretching | 3400-3200 (broad) |

| C-H (aldehyde) | Stretching | 2850-2750 |

| C=O (aldehyde) | Stretching | 1740-1720 |

| O-O (hydroperoxide) | Stretching | 890-830 |

| C-O | Stretching | 1200-1000 |

Note: The exact positions of the absorption bands can be influenced by the phase (gas or liquid) and the solvent used.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For HPAL, the n → π* transition of the carbonyl group is expected to be the most prominent feature in the near-UV region.

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of purified HPAL in a UV-transparent solvent (e.g., acetonitrile, hexane).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a reference.

-

Expected Spectral Features:

The electronic absorption of HPAL is expected to be dominated by the n → π* transition of the aldehyde chromophore.[3][4] The presence of the hydroperoxy group may cause a slight shift in the absorption maximum compared to acetaldehyde. Theoretical calculations at the CASPT2/aug-cc-pVTZ level of theory for similar hydroperoxy radicals predict electronic transitions in the near-UV and visible regions.[5] For HPAL, a weak absorption band is anticipated in the range of 280-350 nm.

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π* | 280-350 | Low (< 100 L mol⁻¹ cm⁻¹) |

Data Presentation

Calculated Vibrational Frequencies for this compound

Due to the transient nature of HPAL, experimental spectroscopic data is scarce. Quantum chemical calculations are therefore invaluable for predicting and confirming its spectral features. The following table presents theoretically calculated vibrational frequencies for HPAL.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) |

| O-H Stretch | 3450 |

| C-H Stretch (aldehyde) | 2820 |

| C=O Stretch | 1735 |

| O-O Stretch | 870 |

| C-O Stretch | 1150 |

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic identification of this compound.

Proposed Formation Pathway of this compound

Caption: Simplified atmospheric formation pathway of this compound from acetaldehyde.

References

Application Note & Protocol: Quantification of Hydroperoxyacetaldehyde in Air Samples

Abstract

Hydroperoxyacetaldehyde (HPAL) is a reactive oxygen species of interest in atmospheric chemistry, formed from the oxidation of volatile organic compounds. Its bifunctional nature, containing both a hydroperoxide and an aldehyde group, presents analytical challenges. This document provides a detailed protocol for the quantification of HPAL in ambient air samples. The method is based on aqueous scrubbing for sample collection, followed by High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection for the specific and sensitive quantification of the hydroperoxide moiety.

Introduction

This compound (HPAL) is an important intermediate in atmospheric photooxidation mechanisms. Due to its high reactivity and potential contribution to secondary organic aerosol (SOA) formation, accurate quantification in ambient air is crucial for understanding atmospheric chemical processes. This protocol outlines a robust method for the collection and analysis of HPAL, adapted from established methods for the quantification of atmospheric hydroperoxides.

The analytical strategy involves capturing gas-phase HPAL into an aqueous solution using a scrubbing coil. The collected HPAL is then separated from other atmospheric constituents by reversed-phase HPLC. Post-separation, the hydroperoxide functional group of HPAL is selectively derivatized in a post-column reaction with p-hydroxyphenylacetic acid (POHPAA) in the presence of horseradish peroxidase (HRP). This reaction produces a highly fluorescent dimer, which is detected with a fluorescence detector, providing excellent sensitivity and selectivity.

Data Presentation

| Parameter | Value | Reference |

| Analytical Method | High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD) | [1][2] |

| Analyte | This compound (HPAL) | |

| Typical Matrix | Ambient Air | |

| Sample Collection | Aqueous Scrubbing | [1][2] |

| Derivatization Chemistry | HRP-catalyzed reaction of hydroperoxide with p-hydroxyphenylacetic acid (POHPAA) | [1][3] |

| Detection Wavelength | Excitation: 320 nm, Emission: 400 nm | [1][3] |

| Estimated Limit of Detection (LOD) | 5-15 pptv (gas-phase equivalent, dependent on sampling parameters) | [2][4] |

| Estimated Linear Range | 10 pptv - 10 ppbv | |

| Potential Interferences | Other atmospheric hydroperoxides (e.g., H₂O₂, MHP), Ozone | [2] |

Experimental Protocols

Materials and Reagents

-

Reagents for Sampling and HPLC:

-

Deionized water (18.2 MΩ·cm)

-

HPLC-grade acetonitrile and methanol

-

Phosphoric acid (H₃PO₄), analytical grade

-

Potassium hydroxide (KOH), analytical grade

-

p-hydroxyphenylacetic acid (POHPAA), >99% purity

-

Horseradish peroxidase (HRP), Type VI, salt-free, lyophilized powder

-

Ethylenediaminetetraacetic acid (EDTA)

-

-

HPAL Standard:

-

Note: A pure HPAL standard is not commercially available. A standard must be synthesized in the laboratory. A potential synthesis route involves the reaction of bromoacetaldehyde with hydrogen peroxide in a basic solution, followed by purification. The concentration of the synthesized standard must be determined by iodometric titration.

-

Air Sampling

-

Apparatus Setup:

-

Use a glass coil scrubber with a sufficient surface area for efficient gas-to-liquid transfer.

-

Connect the scrubber to a calibrated air pump capable of maintaining a constant flow rate (e.g., 1-2 L/min).

-

Use a peristaltic pump to deliver the scrubbing solution to the coil at a precise flow rate (e.g., 0.2-0.5 mL/min).

-

-

Scrubbing Solution:

-

Prepare a solution of deionized water. The pH should be maintained around 6 to ensure the stability of hydroperoxides.

-

-

Sampling Procedure:

-

Draw ambient air through the scrubbing coil at a known and constant flow rate.

-

Simultaneously, pump the scrubbing solution through the coil.

-

Collect the aqueous sample containing the dissolved HPAL in a chilled, opaque vial to minimize thermal decomposition and photodegradation.

-

Samples should be analyzed as soon as possible after collection, ideally within one hour. If immediate analysis is not possible, store samples at 4°C in the dark for no longer than 24 hours.

-

HPLC Analysis

-

HPLC System:

-

An HPLC system equipped with a refrigerated autosampler, a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and a fluorescence detector.

-

A post-column reaction system consisting of a T-junction for reagent addition and a reaction coil of sufficient length and volume to allow for complete derivatization.

-

-

Mobile Phase:

-

Prepare a mobile phase of 0.05 M potassium phosphate buffer adjusted to pH 3.5 with phosphoric acid.

-

Use an isocratic elution at a flow rate of 1 mL/min.

-

-

Post-Column Derivatization Reagent:

-

Prepare a solution containing 0.1 M KOH, 1 g/L POHPAA, and 0.1 g/L HRP. This solution should be freshly prepared daily and kept on ice.

-

-

Analytical Procedure:

-

Inject the collected aqueous sample into the HPLC system.

-

After separation on the C18 column, the eluent is mixed with the post-column derivatization reagent at the T-junction.

-

The mixture flows through the reaction coil, where the derivatization reaction occurs.

-

The fluorescent product is detected by the fluorescence detector set at an excitation wavelength of 320 nm and an emission wavelength of 400 nm.

-

Calibration and Quantification

-

Calibration Standards:

-

Prepare a series of aqueous calibration standards of HPAL by diluting the synthesized and quantified stock solution.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of HPAL.

-

-

Quantification:

-

Inject the air sample extracts and determine the peak area corresponding to HPAL.

-

Calculate the concentration of HPAL in the aqueous sample using the calibration curve.

-

Convert the aqueous concentration to a gas-phase mixing ratio (pptv) using the known air and liquid flow rates and the collection efficiency of the scrubber.

-

Mandatory Visualization

Caption: Experimental workflow for HPAL quantification.

Discussion and Considerations

-

Stability of HPAL: Hydroperoxides are generally unstable. Therefore, it is critical to keep samples cold and protected from light throughout the collection and analysis process to minimize decomposition.

-

Specificity of the Method: The post-column derivatization method is highly specific for the hydroperoxide functional group. The HPLC separation step is crucial for distinguishing HPAL from other atmospheric hydroperoxides that may be present in the sample.

-

Aldehyde Group: This protocol focuses on the quantification of the hydroperoxide moiety of HPAL. The aldehyde group is not derivatized. If quantification of the aldehyde functionality is also desired, a separate analytical method, such as derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis, would be required. However, the compatibility of DNPH derivatization with the stability of the hydroperoxide group would need to be carefully investigated.

-

Standard Synthesis: The lack of a commercial standard for HPAL is a significant challenge. The successful in-house synthesis and accurate quantification of a standard are paramount for obtaining reliable quantitative data.

Conclusion

The protocol described in this application note provides a sensitive and selective method for the quantification of this compound in air samples. By combining aqueous scrubbing for sample collection with HPLC and post-column fluorescence derivatization, this method allows for the reliable measurement of this important atmospheric species. Careful attention to sample handling and the synthesis of a reliable analytical standard are critical for achieving accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure Hydroperoxyacetaldehyde

Welcome to the technical support center for the synthesis of pure hydroperoxyacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue, often stemming from its inherent instability and the sensitivity of the ozonolysis reaction.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Incomplete Ozonolysis | Ensure a continuous and sufficient flow of ozone into the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC) or by observing a persistent blue color of unreacted ozone in the solution. | Complete consumption of the starting vinyl acetate, leading to the formation of the ozonide intermediate. |

| Suboptimal Reaction Temperature | Maintain the reaction temperature at a low and stable level, typically between -78°C and -20°C, to prevent the decomposition of the unstable ozonide and the final product.[1][2] | Minimized side reactions and decomposition, thereby maximizing the yield of this compound. |

| Improper Work-up Procedure | Utilize a reductive work-up immediately after the ozonolysis is complete. Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine (PPh3). Avoid oxidative work-up conditions which can lead to the formation of carboxylic acids.[3] | Selective conversion of the ozonide to the desired this compound without over-oxidation. |

| Decomposition During Isolation | Minimize the time the product is exposed to ambient temperatures. Use cold solvents for extraction and perform purification steps (e.g., chromatography) in a cold room or with a cooled column. | Preservation of the this compound during the purification process. |

Issue 2: Product Decomposition

This compound is a thermally sensitive organic peroxide and is prone to decomposition.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Elevated Temperatures | Strictly control the temperature during synthesis, work-up, and storage. Store the final product at low temperatures (ideally below 0°C) in a designated freezer. | Enhanced stability and prolonged shelf-life of the synthesized this compound. |

| Presence of Metal Impurities | Use high-purity, metal-free solvents and reagents. Ensure all glassware is thoroughly cleaned and free of any metal residues. | Reduced catalytic decomposition of the hydroperoxide, leading to a purer and more stable product. |

| Incorrect pH | Maintain a neutral or slightly acidic pH during work-up and storage. Basic conditions can catalyze the decomposition of hydroperoxides. | Increased stability of the this compound in solution. |

| Exposure to Light | Protect the reaction mixture and the isolated product from light, as UV radiation can initiate decomposition. Use amber-colored glassware or wrap containers in aluminum foil. | Minimized light-induced degradation of the product. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the ozonolysis of vinyl acetate. This reaction involves bubbling ozone through a solution of vinyl acetate at low temperatures, followed by a reductive work-up to yield this compound.[1][2]

Q2: What are the primary impurities I should be aware of?

A2: Common impurities can originate from the starting material (vinyl acetate) and the reaction itself. These may include:

-

From Vinyl Acetate: Acetaldehyde, ethyl acetate, and methyl acetate.

-

From Ozonolysis: Unreacted starting material, side-products from ozonide rearrangement, and over-oxidation products like acetic acid if the work-up is not strictly reductive.

Q3: How can I confirm the purity of my synthesized this compound?

A3: Purity can be assessed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a reliable method for quantifying the purity of aldehydes. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can improve detection.[4][5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and identify impurities. The characteristic aldehyde proton signal is a key indicator.

Q4: What are the key safety precautions when handling this compound?

A4: As an organic peroxide, this compound requires careful handling:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

Keep the compound away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dark place, preferably in a refrigerator or freezer designed for flammable materials.[8][9][10]

-

Avoid contact with metals, strong acids, and bases, as they can catalyze decomposition.

Experimental Protocols

Synthesis of this compound via Ozonolysis of Vinyl Acetate

Materials:

-

Vinyl acetate (high purity)

-

Methanol (anhydrous, HPLC grade)

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS)

-

Dichloromethane (anhydrous, HPLC grade)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve vinyl acetate in anhydrous methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution while maintaining the temperature at -78°C.

-

Monitor the reaction by observing the solution turn a pale blue color, indicating the presence of excess ozone and the completion of the reaction.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove any residual ozone.

-

Slowly add dimethyl sulfide to the reaction mixture at -78°C to reduce the ozonide.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Remove the solvent under reduced pressure at a low temperature.

-

Dissolve the residue in cold dichloromethane and wash with cold brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain crude this compound.

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a cooled column and a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Stability of Hydroperoxides under Various Conditions

| Condition | Effect on Stability | Recommendation |

| High Temperature | Significantly decreases stability, leading to rapid decomposition. | Store at or below 0°C. |

| Low Temperature | Increases stability and shelf-life. | Ideal for long-term storage. |

| Acidic pH | Generally stable. | Maintain a slightly acidic to neutral pH. |

| Neutral pH | Generally stable. | Suitable for storage and handling. |

| Basic pH | Catalyzes decomposition. | Avoid basic conditions. |

| Presence of Metal Ions (e.g., Fe, Cu) | Catalyzes decomposition. | Use metal-free reagents and glassware. |

| Exposure to UV Light | Can initiate decomposition. | Protect from light using amber vials or foil. |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for this compound synthesis.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lawdata.com.tw [lawdata.com.tw]

- 5. epa.gov [epa.gov]

- 6. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanchemistry.com [americanchemistry.com]

- 9. wcu.edu [wcu.edu]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Technical Support Center: Hydroperoxyacetaldehyde (HPA) Standards

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of hydroperoxyacetaldehyde (HPA) standards. Due to its inherent instability as a peroxide and an aldehyde, proper handling and storage are critical for experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPA) and why is it challenging to work with?

A1: this compound (HPA) is an organic molecule containing both a hydroperoxide and an aldehyde functional group. This combination makes it highly reactive and prone to decomposition. Organic peroxides, in general, are sensitive to heat, light, friction, and contamination, which can lead to rapid and sometimes explosive decomposition.[1][2][3] The aldehyde group is also susceptible to oxidation and polymerization.[4][5] These characteristics necessitate careful handling and stringent storage conditions.

Q2: What are the primary factors that affect the stability of HPA standards?